3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its multiple fluorine atoms and a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the trifluoroethylidene moiety. One common approach is the Knoevenagel condensation reaction, where a 1,3-diketone substrate reacts with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction generates the trifluoroethylidene intermediate, which can then be further reacted with hydrazine derivatives to introduce the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to handle the hazardous chemicals involved. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: : Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.
Substitution: : Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced chloro derivatives, and substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its unique structure can help elucidate the role of fluorine atoms in biological processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties conferred by the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine exerts its effects depends on its molecular targets and pathways involved. The presence of fluorine atoms can enhance the compound's ability to interact with biological targets, potentially leading to specific biological effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]pyridine: : Similar structure but lacks the trifluoromethyl group.
2-(2,2,2-Trifluoroethylidene)hydrazin-1-yl]pyridine: : Lacks the chloro and trifluoromethyl groups.
Uniqueness
The uniqueness of 3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine lies in its combination of chloro, trifluoromethyl, and trifluoroethylidene groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethylideneamino)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N3/c9-5-1-4(8(13,14)15)2-16-6(5)18-17-3-7(10,11)12/h1-3H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGGHSAOSPVJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=CC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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